molecular formula C20H15IN2O2 B2892841 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide CAS No. 303797-11-7

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide

Cat. No.: B2892841
CAS No.: 303797-11-7
M. Wt: 442.256
InChI Key: JDBNFPIFVSKWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide is a synthetic small molecule featuring a benzo[cd]indole core substituted with an ethyl group at position 1, a ketone at position 2, and a 2-iodobenzamide moiety at position 4.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IN2O2/c1-2-23-17-11-10-16(13-7-5-8-14(18(13)17)20(23)25)22-19(24)12-6-3-4-9-15(12)21/h3-11H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBNFPIFVSKWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4I)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the ethyl group and the formation of the benzamide structure. The iodination step is usually carried out using iodine or iodinating agents under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The iodine atom can be substituted with other groups, such as halogens, alkyl, or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution can produce a variety of halogenated or alkylated compounds.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The iodinated benzamide group may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

Structural Analogues in the Benzo[cd]indole Sulfonamide Series

Key Compounds :

  • Compound 4e (N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) :
    • Structure : Features a sulfonamide group at position 6 instead of benzamide.
    • Activity : Demonstrates potent TNF-α inhibition with an IC50 of 3.0 ± 0.8 µM, attributed to enhanced hydrophobic interactions and hydrogen bonding with Tyr59 in TNF-α .
    • Synthesis : Achieved via sulfonyl chloride intermediate (38% yield) followed by coupling with aniline derivatives .
  • Compound S10 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide) :
    • Structure : Substituted with a naphthalene ring for increased hydrophobicity.
    • Activity : IC50 of 19.1 ± 2.2 µM in NF-κB transcriptional assays, 2-fold more potent than the parent compound EJMC-1 .

Comparison with Target Compound :
The replacement of sulfonamide with 2-iodobenzamide in the target compound likely alters binding interactions. Sulfonamides in 4e and S10 form critical hydrogen bonds and hydrophobic contacts with TNF-α, whereas the iodobenzamide group may prioritize steric or halogen-based interactions. This structural divergence suggests distinct target affinities or mechanisms .

Halogenated Benzamide Derivatives

Key Compounds :

  • BZA2 (N-(2-diethylaminoethyl)-2-iodobenzamide): Structure: Simple benzamide scaffold with iodine and diethylaminoethyl groups. Application: Used in phase III clinical trials as a melanoma-specific SPECT imaging agent due to iodine-123 radiolabeling .
  • MU7 (N-[2-(5,8-dimethoxy-2-oxoquinolin-3-yl)ethyl]-2-iodobenzamide): Structure: Quinoline core with 2-iodobenzamide.

Comparison with Target Compound: The target compound’s benzo[cd]indole core may offer improved π-π stacking or rigidity compared to BZA2’s flexible diethylaminoethyl chain or MU7’s quinoline system. However, the absence of radiolabeling or cell assay data limits direct functional comparisons .

Other Benzo[cd]indole Derivatives

Key Compounds :

  • N-[(1-acetylpiperidin-4-yl)methyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Structure: Sulfonamide with piperidine-acetyl substituent. Properties: Molecular weight 415.5 g/mol; non-polymeric with 54 atoms. Likely optimized for blood-brain barrier penetration .
  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide :
    • Structure : Dual benzamide-sulfonamide hybrid.
    • Properties : Molecular weight 499.6 g/mol; bulky substituents may hinder target binding .

Comparison with Target Compound :
The target compound’s simplicity (single iodobenzamide group) may enhance synthetic accessibility compared to hybrid or bulky derivatives. However, this could reduce binding specificity relative to multitarget analogs .

Challenges :

  • Iodine’s steric bulk may reduce reaction efficiency compared to smaller halogens.
  • Purification may require specialized chromatography due to the compound’s hydrophobicity .

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various research studies and case reports to provide a comprehensive overview.

Basic Information

PropertyValue
CAS Number 955825-86-2
Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
Structure Chemical Structure

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds with similar structural features to this compound. For instance, a related compound demonstrated significant inhibition of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. This compound exhibited an effective concentration (EC50) of 4.2 ± 0.7 µM against the virus, with no detectable cytotoxicity at concentrations up to 200 µM in human lung cancer cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in viral replication and cellular signaling pathways. Similar compounds have shown to act as reversible inhibitors, binding to target sites on viral proteases and preventing their activity, thus blocking the lifecycle of the virus .

Anti-inflammatory Effects

In addition to antiviral properties, compounds in this class have been investigated for their anti-inflammatory effects. Dysregulation of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) has been linked to various pathological conditions. Research indicates that these compounds may modulate TNF-α levels, thereby reducing inflammation and associated tissue damage .

Study on Antiviral Efficacy

A notable study focused on a compound structurally related to this compound revealed its effectiveness against SARS-CoV-2. The study utilized quantitative RNA-qPCR assays alongside immunocytochemistry to assess the compound's impact on viral infectivity and cytopathicity, confirming its potential as a therapeutic agent against COVID-19 .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. While specific in vivo data for this compound remains limited, related compounds have shown promising results in animal models, indicating potential for further development in clinical applications.

Q & A

Q. What are the established synthetic pathways for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide?

The synthesis typically involves:

  • Core formation : Constructing the benzo[cd]indole scaffold via cyclization reactions, often using acid catalysis or oxidative conditions .
  • Functionalization : Introducing the ethyl and oxo groups at position 1 and 2, respectively, via alkylation/oxidation steps .
  • Iodobenzamide coupling : A Suzuki or Buchwald-Hartwig coupling to attach the 2-iodobenzamide moiety, requiring palladium catalysts and optimized solvent systems (e.g., DMF or THF) . Key reagents include trifluoroacetic acid (TFA) for deprotection and Pd(PPh₃)₄ for cross-coupling .

Q. What analytical methods are critical for confirming structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .
  • X-ray crystallography : Resolves 3D conformation using SHELX software for refinement .

Q. Which biological targets are hypothesized for this compound?

  • BET bromodomains : Structural analogs inhibit BET proteins (e.g., BRD4), suggesting potential epigenetic modulation .
  • TNF-α : Sulfonamide derivatives exhibit anti-inflammatory activity via TNF-α pathway interference .
  • Enzymes with hydrophobic active sites : The iodobenzamide group may target proteases or kinases .

Q. What physicochemical properties influence its research applicability?

  • Solubility : Tested in DMSO (for in vitro assays) and aqueous buffers (for pharmacokinetic studies) .
  • Stability : Assessed via HPLC under varying pH and temperature conditions .
  • LogP : Determined experimentally (e.g., shake-flask method) to predict membrane permeability .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways .
  • Formulation optimization : Employ nanocarriers or prodrug strategies (e.g., phosphate esters) to enhance bioavailability .
  • Pharmacokinetic modeling : Integrate in vitro IC₅₀ values with in vivo plasma concentration data to adjust dosing regimens .

Q. What strategies improve synthetic yield during the iodobenzamide coupling step?

  • Catalyst screening : Test Pd₂(dba)₃ or XPhos ligands for enhanced reactivity .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions .
  • Temperature control : Conduct reactions under microwave irradiation at 80–100°C for faster completion .

Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency?

  • Substituent variation : Replace the ethyl group with bulkier alkyl chains to enhance hydrophobic interactions with BET proteins .
  • Iodine substitution : Compare bromo/chloro analogs to balance steric effects and halogen bonding .
  • Sulfonamide bioisosteres : Test carboxamide or urea groups to improve solubility .

Q. What in silico methods predict target binding modes?

  • Molecular docking : Use AutoDock Vina to simulate interactions with BET bromodomains, focusing on the indole-iodobenzamide scaffold .
  • Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories in GROMACS .
  • Free energy calculations : Apply MM-PBSA to rank derivatives by binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.